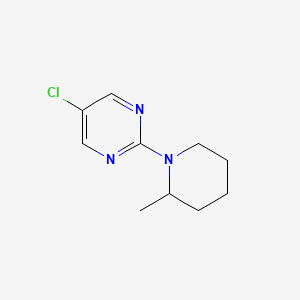

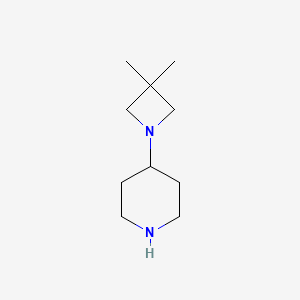

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine is an organic molecule that belongs to the class of trifluoromethylated molecules. It is a halogenated derivative of pyrimidine and has a molecular formula of C4H2ClIN2 . This compound can be catalyzed with copper, which is responsible for its unique reactivity .

Synthesis Analysis

The synthesis of this molecule has been shown to be efficient in organic chemistry . A flask was charged with 57% HI (48 ml) and then cooled to 0°C in an ice-salt mixture. Dichloropyrimidine (6 g) was added to the mixture. After 4h, the obtained yellow suspension was treated carefully with K2CO3 solution (32 g, 60 ml), and the pale yellow solid was collected by filtration. The solid was washed with water and dried to give compound 5-Chloro-2-iodopyrimidine .Chemical Reactions Analysis

Pyrimidines, including this compound, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 316.6±34.0 °C, a density of 2.187±0.06 g/cm3, and a pKa of -2.56±0.22 . It is slightly soluble in water and sensitive to light .Applications De Recherche Scientifique

Antiviral Activity

5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, including analogs with chloro substituents, have been synthesized and evaluated for their antiviral activity. These compounds exhibit significant inhibition of retrovirus replication in cell culture, highlighting their potential as antiretroviral agents. The chloro-substituted derivatives, in particular, showed pronounced antiretroviral activity comparable to reference drugs adefovir and tenofovir, but with no measurable toxicity at certain concentrations (Hocková et al., 2003).

Inhibition of Thymidine Phosphorylase

5-Halogenated pyrimidine analogs have been evaluated as competitive inhibitors of thymidine phosphorylase, a key enzyme involved in nucleoside metabolism. The most potent inhibitor identified in this class was found to selectively inhibit the activity of thymidine phosphorylase, enhancing the effectiveness of antitumor nucleosides. This research underscores the therapeutic potential of chloro-substituted pyrimidine derivatives in cancer treatment by modulating nucleoside metabolism (Fukushima et al., 2000).

Novel Pyrimidine Derivatives

Synthesis of new bis(2-(pyrimidin-2-yl)ethoxy)alkanes and their pharmacological activity have been explored, focusing on the antioxidant, anticancer, antibacterial, and anti-inflammatory properties of pyrimidine derivatives. The research indicates the broad spectrum of biological activities exhibited by pyrimidine-based compounds, which is vital for developing new therapeutic agents (Rani et al., 2012).

Nonlinear Optical Properties

The structural and electronic properties of thiopyrimidine derivatives have been analyzed, demonstrating their significance in nonlinear optics (NLO) and medicinal applications. These studies highlight the utility of pyrimidine rings in developing materials with considerable NLO character, which are promising for optoelectronic applications (Hussain et al., 2020).

Sigma-1 Receptor Antagonists

Novel pyrimidine-based compounds have been synthesized as potent sigma-1 receptor antagonists, with significant implications for treating neuropathic pain. The promising derivative highlighted in the study exhibits high binding affinity and selectivity for the sigma-1 receptor, along with dose-dependent antinociceptive effects in animal models of neuropathic pain. This suggests the potential of chloro-substituted pyrimidine derivatives as novel drugs for neuropathic pain management (Lan et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-5-methylpyrimidine, indicates that it is a combustible liquid that causes skin and eye irritation. It is harmful if swallowed or in contact with skin . It is recommended to wash thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear protective gloves/clothing/eye/face protection .

Propriétés

IUPAC Name |

5-chloro-2-(2-methylpiperidin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c1-8-4-2-3-5-14(8)10-12-6-9(11)7-13-10/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRACGGHJRLENM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine dihydrochloride](/img/structure/B2857311.png)

![3-(2-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2857313.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxolane-3-carboxamide](/img/structure/B2857321.png)

![2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2857322.png)

![2-[[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2857323.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2857325.png)

![1,3,7-trimethyl-8-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857326.png)

![N-[3-(propan-2-yloxy)propyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2857331.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2857333.png)